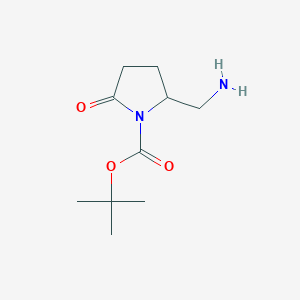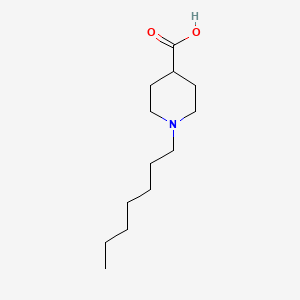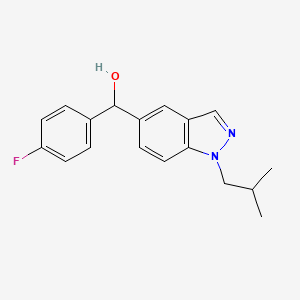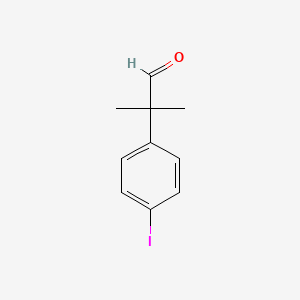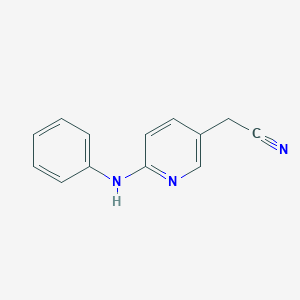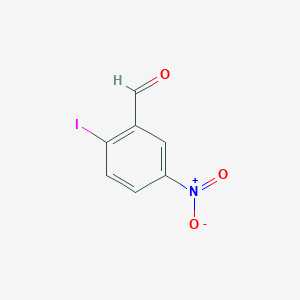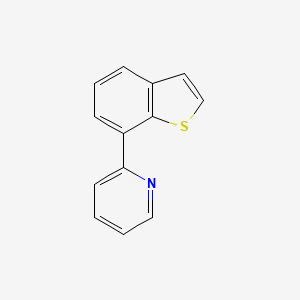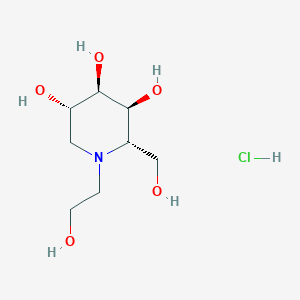
4-Morpholin-4-ylquinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholin-4-ylquinazoline-8-carboxamide is a heterocyclic compound that features a quinazoline core structure substituted with a morpholine ring at the 4-position and a carboxamide group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinazoline-8-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinazoline derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing transition metal-catalyzed reactions to enhance yield and selectivity. These methods may include:
Transition Metal-Catalyzed Reactions: Utilizing catalysts such as palladium or copper to facilitate the formation of the quinazoline core and subsequent functionalization steps.
High-Throughput Synthesis: Employing automated synthesis platforms to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholin-4-ylquinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline and morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholin-4-ylquinazoline-8-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Morpholin-4-ylquinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinoquinazoline Derivatives: Known for their anticancer activity, these compounds share the quinazoline core but differ in the substituents attached to the core.
Quinazoline N-Oxides: Oxidized derivatives of quinazoline with potential biological activities.
Dihydroquinazoline Derivatives: Reduced forms of quinazoline with distinct chemical and biological properties.
Uniqueness
4-Morpholin-4-ylquinazoline-8-carboxamide is unique due to the presence of both the morpholine ring and the carboxamide group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for drug development and research.
Eigenschaften
Molekularformel |
C13H14N4O2 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
4-morpholin-4-ylquinazoline-8-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c14-12(18)9-2-1-3-10-11(9)15-8-16-13(10)17-4-6-19-7-5-17/h1-3,8H,4-7H2,(H2,14,18) |
InChI-Schlüssel |
GCHMJLGIJQKFDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=NC3=C2C=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)


